molecular formula C26H20N2O3 B15017710 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl naphthalen-1-ylacetate

4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl naphthalen-1-ylacetate

Cat. No.: B15017710
M. Wt: 408.4 g/mol
InChI Key: ZONASRDACNOWPR-OVVQPSECSA-N
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Description

4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL with 2-(NAPHTHALEN-1-YL)ACETIC acid under acidic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-2-YL)ACETATE: Similar structure but with a different position of the naphthalene ring.

    4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)PROPIONATE: Similar structure but with a propionate group instead of an acetate group.

Uniqueness

The uniqueness of 4-[(E)-[(PHENYLFORMAMIDO)IMINO]METHYL]PHENYL 2-(NAPHTHALEN-1-YL)ACETATE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H20N2O3

Molecular Weight

408.4 g/mol

IUPAC Name

[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] 2-naphthalen-1-ylacetate

InChI

InChI=1S/C26H20N2O3/c29-25(17-22-11-6-10-20-7-4-5-12-24(20)22)31-23-15-13-19(14-16-23)18-27-28-26(30)21-8-2-1-3-9-21/h1-16,18H,17H2,(H,28,30)/b27-18+

InChI Key

ZONASRDACNOWPR-OVVQPSECSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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